BenchChemオンラインストアへようこそ!

Methyl okadaate

Protein phosphatase inhibition PP2A enzymology Structure-activity relationship

Methyl okadaate (MeOk) is the essential PP1/PP2A-independent control for okadaic acid (OA) research. Unlike OA, it shows virtually no PP1/PP2A inhibition yet retains actin cytoskeleton disruption, metabolic rate depression, protein Ser/Thr hyperphosphorylation, and smooth muscle contraction. In primary hepatocytes, MeOk is 6× more potent than OA at disrupting actin without stimulating glucose uptake. It replicates OA's phosphorylation pattern in neuroblastoma cells (15 µM) independently of PP1/PP2A. Use to discriminate phosphatase-dependent vs. independent OA mechanisms. Standard research concentrations: 1.5–15 µM (hepatocytes), 15 µM (neuroblastoma), 20 µM (uterine contraction).

Molecular Formula C45H70O13
Molecular Weight 819 g/mol
CAS No. 78111-14-5
Cat. No. B1233082
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl okadaate
CAS78111-14-5
Synonymsmethyl okadaate
Molecular FormulaC45H70O13
Molecular Weight819 g/mol
Structural Identifiers
SMILESCC1CCC2(CCCCO2)OC1C(C)CC(C3C(=C)C(C4C(O3)CCC5(O4)CCC(O5)C=CC(C)C6CC(=CC7(O6)C(CCC(O7)CC(C)(C(=O)OC)O)O)C)O)O
InChIInChI=1S/C45H70O13/c1-26-22-35(56-45(24-26)36(47)13-12-32(55-45)25-42(6,50)41(49)51-7)27(2)10-11-31-15-19-44(54-31)20-16-34-40(58-44)37(48)30(5)39(53-34)33(46)23-29(4)38-28(3)14-18-43(57-38)17-8-9-21-52-43/h10-11,24,27-29,31-40,46-48,50H,5,8-9,12-23,25H2,1-4,6-7H3/b11-10+/t27-,28-,29+,31+,32+,33+,34-,35+,36-,37-,38+,39+,40-,42-,43+,44-,45-/m1/s1
InChIKeyBVEXVMARIREFTJ-TXMWGMRISA-N
Commercial & Availability
Standard Pack Sizes1 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl Okadaate (CAS 78111-14-5): Product Definition, Compound Class, and Key Differentiators for Scientific Procurement


Methyl okadaate (MeOk; CAS 78111-14-5), also known as okadaic acid methyl ester, is the synthetic methyl ester derivative of the marine polyether toxin okadaic acid (OA). It belongs to the diarrhetic shellfish poisoning (DSP) toxin family and is also found as a natural metabolite in dinoflagellate cultures of Prorocentrum lima [1]. Unlike its parent compound OA—which potently inhibits serine/threonine protein phosphatases PP1 and PP2A at sub-nanomolar to low-nanomolar concentrations—methyl okadaate is virtually inactive against PP1 and PP2A in cell-free assays, yet retains the ability to disrupt the actin cytoskeleton, depress cellular metabolic rate, alter protein Ser/Thr phosphorylation patterns, and induce smooth muscle contraction, effects that are largely independent of PP1/PP2A inhibition [2]. This unique pharmacological dissociation positions methyl okadaate as a specialized research tool for dissecting PP1/PP2A-independent signaling pathways and for studying cell-type-dependent toxin responses.

Why Okadaic Acid or Dinophysistoxin-1 Cannot Substitute for Methyl Okadaate in Mechanistic Studies: The Critical Role of the Carboxyl Group in Phosphatase Inhibition vs. Cellular Activity


Methyl okadaate is not a simple less-potent analog of okadaic acid that can be replaced by adjusting the dose of OA or dinophysistoxin-1 (DTX-1). Substitution with OA or DTX-1 fundamentally alters the experimental pharmacology because these compounds potently inhibit PP1 and PP2A (OA IC50: PP1 ≈ 19 nM, PP2A ≈ 0.2 nM; DTX-1 inhibits PP1/PP2A almost as potently as OA), whereas methyl okadaate requires approximately 500-fold higher concentrations to achieve equivalent PP2A inhibition and shows <10% PP1 inhibition at 250 µM [1]. Conversely, in primary cultured rat hepatocytes, methyl okadaate is nearly six-fold more potent than OA at disrupting the actin cytoskeleton and depressing the metabolic rate—effects that are independent of PP1/PP2A inhibition [2]. In neuroblastoma cells, methyl okadaate induces the same protein Ser/Thr hyperphosphorylation pattern as OA, despite lacking PP1/PP2A inhibitory activity [3]. Furthermore, unlike OA and DTX-1, methyl okadaate does not stimulate glucose uptake in hepatocytes [2]. These data demonstrate that methyl okadaate engages pharmacological targets distinct from PP1/PP2A, and substitution with OA or DTX-1 would confound interpretation of PP1/PP2A-dependent vs. PP1/PP2A-independent mechanisms.

Methyl Okadaate (CAS 78111-14-5): Quantitative Head-to-Head Comparative Evidence Against Okadaic Acid and In-Class Analogs


PP2A Inhibition: Methyl Okadaate Is ~25,000-Fold Less Potent Than Okadaic Acid in Cell-Free Enzymatic Assays

In direct enzymatic assays using purified PP2A catalytic subunit, methyl okadaate (via the structurally analogous methyl acanthifolicin) inhibited PP2A with an IC50 of 5.0 µM, whereas okadaic acid inhibited PP2A with an IC50 of 0.2 nM [1]. This represents an approximately 25,000-fold reduction in PP2A inhibitory potency upon methyl esterification of the C1 carboxyl group. For PP1, methyl okadaate showed less than 10% inhibition at 250 µM toxin, while okadaic acid inhibited PP1 with an IC50 of 19 nM [1]. In contrast, dinophysistoxin-1 (DTX-1; 35-methyl okadaic acid), which retains a free carboxyl group, inhibited PP1/PP2A almost as potently as okadaic acid [1]. Direct PP2A inhibition assays in the Espiña et al. (2010) study confirmed that methyl okadaate required approximately 500-fold higher concentrations than OA to achieve the same percentage of PP2A inhibition [2].

Protein phosphatase inhibition PP2A enzymology Structure-activity relationship

Cellular Metabolic Rate: Methyl Okadaate Exhibits Cell-Type-Dependent Potency Inversion Relative to Okadaic Acid

In Clone 9 immortalized rat hepatocytes, methyl okadaate was approximately six-fold less potent than okadaic acid at depressing the metabolic rate (measured by Alamar Blue reduction), with the IC50 for OA being more than six-fold lower than that for MeOk [1]. However, in primary cultured rat hepatocytes, this potency relationship was inverted: the calculated IC50 for OA was about six-fold higher than that for MeOk, meaning methyl okadaate was nearly six-fold more potent than OA in primary cells [1]. At the morphological level, 1.5 µM MeOk triggered the same or even greater actin cytoskeleton disruption and cell detachment in primary hepatocytes than 1.5 µM OA, an effect not attributable to PP1/PP2A inhibition [1].

Hepatocyte metabolism Cell-type-dependent pharmacology Primary vs. immortalized cell models

Actin Cytoskeleton Reorganization: Methyl Okadaate Is ~10-Fold Less Potent Than OA in Neuroblastoma Cells but Produces Identical Morphological Changes

In human BE(2)-M17 neuroblastoma cells, methyl okadaate (15 µM) and okadaic acid (1.5 µM) induced identical morphological changes: strong cell retraction, rounding, loss of neurites, reduction in cell number, and actin cytoskeleton reorganization, with F-actin content unchanged (91.5 ± 1.6% and 91.4 ± 1.4% of control fluorescence, respectively) [1]. The potency of methyl okadaate was approximately 10-fold lower than OA in short-term (4 h) assays [1]. In long-term (48 h) assays, methyl okadaate induced cytoskeletal changes at 40–100 nM, with effects of 50, 70, and 100 nM MeOk being similar to those of 5, 7, and 10 nM OA, confirming the ~10-fold potency difference [1]. Neither compound affected membrane potential or cytosolic Ca2+ concentration, indicating that these signals are not involved in the cytoskeletal effects [1].

Actin cytoskeleton Neuroblastoma Neurite retraction Cell morphology

Glucose Uptake Selectivity: Methyl Okadaate Lacks the Glucose Uptake-Stimulating Effect of Okadaic Acid, Providing Functional Evidence of PP2A-Independent Action

In both Clone 9 immortalized hepatocytes and primary cultured rat hepatocytes, okadaic acid (1.5 µM) stimulated glucose uptake by 20–30% (measured by 2-NBDG fluorescence), a response attributed to PP1/PP2A inhibition [1]. In contrast, methyl okadaate at either 1.5 µM or 15 µM did not change glucose uptake kinetics in either cell type [1]. This functional dissociation—where methyl okadaate potently disrupts the actin cytoskeleton and depresses metabolic rate but does not affect glucose uptake—provides direct cellular evidence that the metabolic and cytoskeletal effects of MeOk are independent of PP1/PP2A inhibition, consistent with the direct PP2A activity assay results showing weak enzyme inhibition by MeOk [1].

Glucose transport PP2A-dependence Hepatocyte metabolism Functional selectivity

Ser/Thr Protein Phosphorylation Profile: Methyl Okadaate Induces the Same Hyperphosphorylation Pattern as Okadaic Acid, Suggesting a Shared Non-PP1/PP2A Phosphatase Target

In human neuroblastoma BE(2)-M17 cells treated for 4 h, methyl okadaate (15 µM) increased Ser/Thr phosphorylation of 13 specific protein bands detected by western blot with an anti-phospho-Ser/Thr antibody [1]. Okadaic acid (1.5 µM) induced hyperphosphorylation of the exact same 13 protein bands, and quantification of band intensity showed similar levels of Ser/Thr phosphorylation between the methyl okadaate- and OA-treated lanes [1]. Methyl okadaate at 1 µM did not alter phosphorylation levels, consistent with the ~10-fold potency difference observed in the cytoskeletal assays [1]. Because methyl okadaate lacks PP1/PP2A inhibitory activity in vitro, these data strongly suggest that both methyl okadaate and OA share a common pharmacological target that is a Ser/Thr phosphatase distinct from PP1 and PP2A [1].

Ser/Thr phosphorylation Western blot Phosphatase target identification PP1/PP2A-independent signaling

Methyl Okadaate (CAS 78111-14-5): Validated Research Application Scenarios Based on Quantitative Comparative Evidence


Dissecting PP1/PP2A-Independent Cytoskeletal Toxicity in Primary Hepatocyte Models

In primary cultured rat hepatocytes, methyl okadaate is nearly six-fold more potent than okadaic acid at disrupting the actin cytoskeleton and depressing metabolic rate [1]. Because these effects occur without concomitant PP1/PP2A inhibition or glucose uptake stimulation, methyl okadaate is the compound of choice for toxicological studies in primary liver cells where the goal is to characterize non-phosphatase-mediated cellular damage from DSP toxins. Researchers should use MeOk at concentrations of 1.5–15 µM for acute (3–24 h) primary hepatocyte exposures, with OA at 1.5 µM as the PP1/PP2A-active comparator.

Identifying the Non-PP1/PP2A Ser/Thr Phosphatase Target of Okadaic Acid-Class Toxins

Methyl okadaate (15 µM, 4 h) produces the identical protein Ser/Thr hyperphosphorylation pattern as okadaic acid (1.5 µM) in human neuroblastoma cells, affecting 13 specific protein bands [2]. Since MeOk lacks PP1/PP2A inhibitory activity in vitro, it serves as a selective probe to isolate phosphorylation events mediated by the unknown shared phosphatase target, without the confounding influence of PP1/PP2A inhibition. For target deconvolution experiments, use MeOk at 15 µM (short-term) or 40–100 nM (long-term, 48 h) alongside OA at 1.5 µM (short-term) or 5–10 nM (long-term) as the positive comparator for phosphorylation pattern matching.

Cell-Type-Dependent Toxin Metabolism Studies in Immortalized vs. Primary Hepatocyte Pairs

Methyl okadaate exhibits a unique potency inversion between immortalized (Clone 9) and primary rat hepatocytes: it is six-fold less potent than OA in Clone 9 cells but six-fold more potent in primary hepatocytes [1]. This differential sensitivity makes MeOk an ideal probe for studying cell-type-dependent differences in toxin uptake, intracellular esterase-mediated conversion, or detoxification pathways. Experimental designs pairing Clone 9 and primary hepatocytes with MeOk vs. OA dose-response curves (metabolic rate, actin cytoskeleton endpoints) can reveal whether the potency shift reflects differential expression of esterases capable of hydrolyzing the methyl ester to active OA.

Uterine Smooth Muscle Contraction Studies Requiring OA-Class Activity Without PP1/PP2A-Dependent Confounds

In the estrogen-primed rat uterus, methyl okadaate (20 µM) is equally active as okadaic acid (20 µM) at inducing transient contraction, while the structurally related okadanol (20 µM) is inactive [3]. Because MeOk's contractile effect occurs at concentrations that do not inhibit PP1/PP2A in cell-free assays, it enables investigation of the phosphatase-independent component of OA-induced smooth muscle contraction, which may involve direct actin-myosin interaction modulation. Use MeOk at 20 µM in isolated uterine muscle strip preparations, with OA (20 µM) as the active comparator and okadanol (20 µM) as the negative control.

Quote Request

Request a Quote for Methyl okadaate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.